Antimalarial Efficacy: ED90 of 28.6 mg·kg⁻¹ in Pf/SCID Mouse Model via Aminoazabenzimidazole Derivative
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a direct precursor to aminoazabenzimidazole 23, which demonstrated an ED90 of 28.6 mg·kg⁻¹ in the humanized P. falciparum mouse model of malaria (Pf/SCID model), with a moderate to fast killing profile comparable to chloroquine [1]. This series shows no cross-resistance against a panel of Pf strains with mutations to known antimalarial drugs, suggesting a novel mechanism of action [1].
| Evidence Dimension | In vivo antimalarial efficacy (ED90) |
|---|---|
| Target Compound Data | ED90 = 28.6 mg·kg⁻¹ (as precursor to aminoazabenzimidazole 23) |
| Comparator Or Baseline | Chloroquine (killing profile comparable, specific ED90 not provided in this context) |
| Quantified Difference | Comparable killing profile; no cross-resistance observed |
| Conditions | Humanized P. falciparum mouse model (Pf/SCID); oral administration |
Why This Matters
This compound is an essential intermediate for synthesizing a novel antimalarial lead with demonstrated in vivo efficacy and a unique resistance profile, making it a strategic procurement choice for antimalarial drug discovery programs.
- [1] Hameed P, S., et al. (2014). Aminoazabenzimidazoles, a novel class of orally active antimalarial agents. Journal of Medicinal Chemistry, 57(13), 5702-5713. View Source
